

Amino-PEG12-CH2-Boc structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amino-PEG12-CH2-Boc

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Technical Guide: Amino-PEG12-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and application of **Amino-PEG12-CH2-Boc**, a heterobifunctional PEG linker. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Data and Structure

Amino-PEG12-CH2-Boc is a monodisperse polyethylene glycol (PEG) derivative containing 12 ethylene glycol units. It is functionalized with a primary amine at one terminus and a Boc-protected amine at the other, connected by a methylene group. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugated molecule. The terminal primary amine and the Boc-protected amine offer orthogonal handles for sequential conjugation reactions.

The chemical structure of Amino-PEG12-CH2-Boc is as follows:

H₂N-(CH₂CH₂O)₁₂-CH₂-NH-B₀C

Quantitative Data Summary



Property	Value	Source(s)
Molecular Formula	C30H61NO14	[1]
Molecular Weight	659.8 g/mol	[1]
Synonyms	Amino-PEG12-CH2CO2-t-butyl ester, H2N-PEG12- CH2COOtBu	[1]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, deprotection, and application of **Amino-PEG12-CH2-Boc** and similar PEGylated compounds.

Representative Synthesis of a Boc-Protected Amino-PEG Linker

This protocol outlines a general strategy for the synthesis of a heterobifunctional PEG linker with a terminal Boc-protected amine. The synthesis involves the mono-alkylation of a PEG-diamine followed by Boc protection.

Materials:

- Dodecaethylene glycol diamine
- A suitable alkylating agent with a second functional group (e.g., a protected carboxyl group)
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable base (e.g., triethylamine or DIPEA)
- Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Silica gel for column chromatography

Procedure:



- Mono-alkylation: Dissolve a molar excess of dodecaethylene glycol diamine in anhydrous DMF. Slowly add the alkylating agent (1 equivalent) to the solution at room temperature and stir for 12-24 hours. The large excess of the diamine favors mono-alkylation.
- Solvent Removal: Remove the DMF under reduced pressure.
- Purification: Purify the mono-alkylated product from the excess diamine using silica gel column chromatography.
- Boc Protection: Dissolve the purified mono-alkylated PEG-amine in anhydrous DCM. Add a
 base such as triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2
 equivalents).
- Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, further purify the final product, Amino-PEG12-CH2-Boc, by flash column chromatography.

Boc Deprotection Protocol

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, which is then available for subsequent conjugation.

Materials:

- Boc-protected PEG compound (e.g., Amino-PEG12-CH2-Boc)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution



- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolution: Dissolve the Boc-protected PEG compound in anhydrous DCM.
- Acid Treatment: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitoring: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar product.
- Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is often obtained as a TFA salt.
- Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until the cessation of CO₂ evolution. Then, wash with brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine-PEG compound.

Amide Coupling with a Deprotected PEG-Amine

This protocol details the coupling of the newly exposed amine of the PEG linker to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.

Materials:

- Deprotected Amino-PEG12-CH2-NH2
- Carboxylic acid-containing molecule (e.g., a PROTAC warhead or E3 ligase ligand)
- Peptide coupling reagent (e.g., HATU, HBTU)
- A non-nucleophilic base (e.g., DIPEA)



Anhydrous DMF

Procedure:

- Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling Reaction: Add the deprotected Amino-PEG12-CH2-NH2 (1 equivalent) to the activated carboxylic acid mixture.
- Reaction: Stir the reaction at room temperature overnight.
- Monitoring: Monitor the reaction progress by LC-MS.
- Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final conjugate by flash column chromatography or preparative HPLC.

Purification of PEGylated Compounds

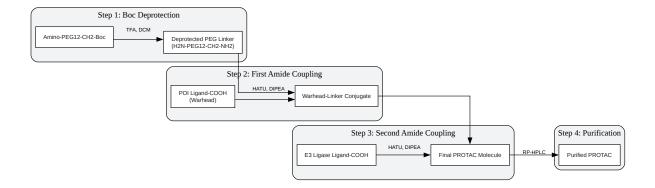
High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and analysis of PEGylated molecules.

- Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules from the larger PEGylated conjugate.
- Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. It is a powerful tool for purifying the desired PEGylated product from unreacted starting materials and byproducts, and can often separate species with different degrees of PEGylation. A C4 or C18 column is typically used with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like TFA.



Visualizations

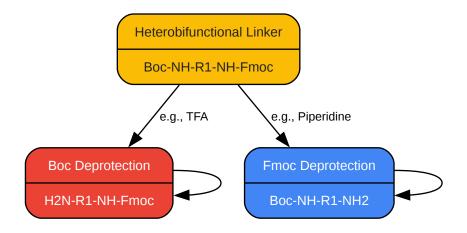
The following diagrams illustrate key workflows and logical relationships relevant to the application of **Amino-PEG12-CH2-Boc**.



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Caption: A representative workflow for the synthesis of a PROTAC using a bifunctional PEG linker.





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Caption: Orthogonal deprotection strategy for Boc and Fmoc protected amines.

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References

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- To cite this document: BenchChem. [Amino-PEG12-CH2-Boc structure and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103831#amino-peg12-ch2-boc-structure-and-molecular-weight]

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